molecular formula C23H29N3O3S B2511901 N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1234885-75-6

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2511901
CAS No.: 1234885-75-6
M. Wt: 427.56
InChI Key: UATDRWBCQZLOJY-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic amide featuring:

  • A piperidin-4-ylmethyl backbone linked to a 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl group.
  • A thiophen-2-yl-substituted cyclopentanecarboxamide moiety.

Properties

IUPAC Name

N-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-25-12-4-6-18(20(25)27)21(28)26-13-8-17(9-14-26)16-24-22(29)23(10-2-3-11-23)19-7-5-15-30-19/h4-7,12,15,17H,2-3,8-11,13-14,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATDRWBCQZLOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that integrates multiple pharmacologically relevant structures. Its unique composition suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core linked to a piperidine moiety and a thiophene ring, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C19H24N2O2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2\text{S}

This structure allows for interactions with various biological targets, which may lead to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing the dihydropyridine structure exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) reported as low as 0.22 to 0.25 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 5a0.25Staphylococcus epidermidis

These findings suggest that the incorporation of thiophene and dihydropyridine structures may enhance the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, derivatives featuring the dihydropyridine framework have shown promising results against breast cancer cell lines (MCF7). In vitro studies indicated that these compounds could induce apoptosis and exhibit cytotoxic effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (μM)Mechanism of Action
Compound A15.6Apoptosis induction
Compound B12.3Cell cycle arrest

The mechanism often involves modulation of apoptotic pathways, indicating that this compound may exert similar effects.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, highlighting their biological activities:

  • Synthesis and Evaluation : A study synthesized various derivatives incorporating thiophene and dihydropyridine moieties, assessing their antimicrobial and anticancer activities through standard assays.
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit specific enzymes involved in cancer progression and microbial resistance.
  • In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profiles of these compounds, which will be crucial for their development as therapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Key Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₄H₂₈N₄O₃S 476.58 1-methyl-2-oxo-dihydropyridine, thiophene Hypothesized enhanced kinase inhibition due to dihydropyridine carbonyl; limited solubility data
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () C₂₁H₂₇N₃OS 369.50 Pyridin-2-yl, thiophene Lower molecular weight; pyridine may reduce metabolic stability compared to dihydropyridine
N-(1-Benzyl-4-methoxycarbonyl-piperidin-4-yl)-N-phenylpropanamide () C₂₃H₂₈N₂O₃ 380.48 Benzyl, methoxycarbonyl Methoxycarbonyl group improves solubility; benzyl enhances aromatic stacking interactions

Pharmacological and Physicochemical Insights

  • Synthetic Accessibility : Piperidine-based amides (e.g., ) are typically synthesized via coupling reactions using carbodiimides or HOBt/EDCI systems, suggesting analogous routes for the target compound .

Research Findings and Gaps

  • Kinase Inhibition: Dihydropyridine derivatives are known to modulate kinase activity, but the target compound’s specific efficacy remains unvalidated in the provided literature.
  • Metabolic Stability : Pyridine-containing analogs (e.g., ) may undergo faster hepatic oxidation than dihydropyridine derivatives, implying superior metabolic stability for the target compound .
  • Safety Data: No explicit toxicity or MSDS data are available for the target compound, unlike the Safety Data Sheet (SDS) protocols highlighted for structurally related amides in .

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